Tert-butyl 4-(2-(4-bromo-2-fluorophenoxy)ethyl)piperazine-1-carboxylate is a synthetic organic compound characterized by its complex structure, which includes a tert-butyl group, a piperazine ring, and a bromo-fluorophenoxy moiety. Its molecular formula is with a molecular weight of approximately 403.29 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
The compound is classified under piperazine derivatives, which are known for their diverse pharmacological properties. It can be sourced from various chemical suppliers and is utilized primarily in research settings to explore its interactions with biological targets, including receptors and enzymes.
The synthesis of tert-butyl 4-(2-(4-bromo-2-fluorophenoxy)ethyl)piperazine-1-carboxylate typically involves multiple synthetic steps. A common method includes the reaction of tert-butyl piperazine-1-carboxylate with appropriate halogenated phenolic compounds under controlled conditions. The following outlines a general synthetic route:
The molecular structure of tert-butyl 4-(2-(4-bromo-2-fluorophenoxy)ethyl)piperazine-1-carboxylate features several distinctive elements:
CC(C)(C)OC(=O)N1CCN(CC1)CC2=C(C=C(C=C2)Br)F
XYZ1234567890
Tert-butyl 4-(2-(4-bromo-2-fluorophenoxy)ethyl)piperazine-1-carboxylate can undergo several chemical reactions typical of piperazine derivatives:
The physical and chemical properties of tert-butyl 4-(2-(4-bromo-2-fluorophenoxy)ethyl)piperazine-1-carboxylate include:
Tert-butyl 4-(2-(4-bromo-2-fluorophenoxy)ethyl)piperazine-1-carboxylate has potential applications in various scientific fields:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: